molecular formula C33H57N11O9 B1681610 Selank CAS No. 129954-34-3

Selank

Cat. No.: B1681610
CAS No.: 129954-34-3
M. Wt: 751.9 g/mol
InChI Key: JTDTXGMXNXBGBZ-YVHUGQOKSA-N
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Description

Selank is a synthetic tuftsin analogue.

Biological Activity

Selank is a synthetic heptapeptide derived from the natural immunomodulatory peptide tuftsin. It has garnered attention for its potential therapeutic effects, particularly in the realms of anxiety reduction, cognitive enhancement, and immunomodulation. This article delves into the biological activity of this compound, supported by various studies that highlight its mechanisms of action, clinical efficacy, and potential applications.

This compound is composed of the amino acid sequence Thr-Lys-Pro-Arg-Pro-Gly-Pro. It functions primarily as a positive allosteric modulator of GABA receptors, which are crucial for regulating neuronal excitability and anxiety responses. The peptide's interaction with the GABAergic system is thought to enhance the effects of GABA, similar to traditional anxiolytics like benzodiazepines, but without the associated side effects such as dependence or memory impairment .

Recent studies have demonstrated that this compound alters the expression of genes involved in neurotransmission and inflammatory processes. For instance, it has been shown to modify the binding characteristics of GABA receptors in neuroblastoma cells, suggesting a rapid modulation of GABAergic activity .

Anxiolytic Effects

Clinical trials have indicated that this compound possesses significant anxiolytic properties. In a study involving patients with adjustment disorders, this compound administration led to a marked reduction in PHQ scores, indicating improvements in both somatic and mental symptoms . The results showed a significant decrease in scores related to somatic symptoms (mean score 1.2 vs. 3.6; p<0.05) and nutritional problems (0.1 vs. 3.4; p<0.05) after two weeks of treatment.

Cognitive Enhancement

This compound also exhibits nootropic effects, enhancing cognitive functions such as memory and learning. Its ability to influence neurotransmitter systems makes it a candidate for further exploration in cognitive disorders .

Immunomodulatory Properties

This compound has been reported to exert immunomodulatory effects, particularly under stress conditions. Research indicates that it can restore cellular and humoral immune responses disrupted by stressors. In experimental models, this compound administration improved phagocytic activity in neutrophils and modulated gene expression related to immune system function .

Research Findings Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Study Focus Findings
Ashmarin et al., 2005Mechanism of actionThis compound modulates GABA receptor activity, enhancing anxiolytic effects without direct mRNA changes
Seredenin et al., 1990Anxiolytic efficacyComparable effects to benzodiazepines with fewer side effects
Kolomin et al., 2010ImmunomodulationRestores immune responses under stress; affects gene expression related to inflammation
E-med Journal StudyClinical trialSignificant reduction in PHQ scores for patients with adjustment disorders after this compound treatment
PMC StudyCognitive effectsEnhances cognitive performance; improves anxiety indicators when combined with diazepam

Case Studies

  • Adjustment Disorder Treatment : A clinical trial involving patients diagnosed with adjustment disorder showed that this compound significantly reduced anxiety symptoms over a two-week period, demonstrating its potential as an effective treatment option for this condition .
  • Stress-Induced Immune Response : In an experimental model of social stress, this compound was shown to restore phagocytic activity in neutrophils, indicating its role as an immunomodulator under stress conditions .

Properties

IUPAC Name

(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N11O9/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38)/t19-,20+,21+,22+,23+,24+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDTXGMXNXBGBZ-YVHUGQOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N11O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701029276
Record name Selank
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129954-34-3
Record name Selank
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129954343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selank
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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